(5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
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Overview
Description
(5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom and an oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the metalation of a pyridine derivative at the ortho position relative to a directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron reagents like tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed Borylation: This method involves the activation of C-H or C-F bonds in pyridine derivatives using iridium or rhodium catalysts, followed by borylation.
Industrial Production Methods: Industrial production methods for (5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield, cost, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Positron Emission Tomography (PET): It is used in the preparation of PET radioligands for imaging specific receptors in the brain.
Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including receptor antagonists and enzyme inhibitors.
Industry:
Mechanism of Action
The mechanism of action of (5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as receptors or enzymes, through binding interactions facilitated by its boronic acid and pyridine moieties .
Comparison with Similar Compounds
- (3-Chloropyridin-5-yl)boronic acid
- (5-Chloropyridin-3-yl)boronic acid
- (3-Chloropyridine-5-boronic acid)
Comparison:
- Uniqueness: (5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and an oxy group on the pyridine ring, which can influence its reactivity and binding properties .
- Reactivity: Compared to other boronic acids, this compound may exhibit different reactivity patterns in substitution and coupling reactions due to the electronic effects of the substituents .
Properties
CAS No. |
918138-37-1 |
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Molecular Formula |
C10H8BClN2O3 |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
[5-(5-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-8-2-10(6-14-4-8)17-9-1-7(11(15)16)3-13-5-9/h1-6,15-16H |
InChI Key |
UUTMGLNJFXVFJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OC2=CC(=CN=C2)Cl)(O)O |
Origin of Product |
United States |
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